N-Isopropyl-DL-aspartic acid
Description
N-Isopropyl-DL-aspartic acid is a synthetic derivative of aspartic acid, a non-essential amino acid involved in the urea cycle and protein biosynthesis. The compound features an isopropyl group (-CH(CH₃)₂) attached to the amino group of the aspartic acid backbone, resulting in increased lipophilicity compared to the parent molecule. These analogs differ in substituent groups, influencing their chemical behavior, biological activity, and applications .
Properties
IUPAC Name |
2-(propan-2-ylamino)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)8-5(7(11)12)3-6(9)10/h4-5,8H,3H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLZGPNLZQHUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation via Isopropyl Halides
In alkaline conditions, DL-aspartic acid undergoes deprotonation at the amino group, rendering it nucleophilic. Reaction with isopropyl bromide or chloride facilitates alkylation, forming the N-isopropyl derivative. For example, a protocol adapted from analogous amino acid alkylation involves dissolving DL-aspartic acid in aqueous sodium hydroxide (1.0 M) and gradually adding isopropyl bromide at 0–5°C. The mixture is stirred for 24 hours under nitrogen, followed by acidification to pH 3–4 using hydrochloric acid to precipitate the product.
Acylation Using Isopropyl Chloroformate
Alternative methods utilize isopropyl chloroformate in a Schotten-Baumann-type reaction. DL-aspartic acid is suspended in a biphasic system of water and dichloromethane, with sodium hydroxide maintaining a pH of 9–10. Isopropyl chloroformate is added dropwise, and the reaction proceeds at room temperature for 12 hours. The organic layer is separated, dried, and concentrated to yield the N-isopropyl product.
Synthetic Protocols and Optimization
Solvent Systems and Temperature Control
Solvent selection significantly impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance reagent solubility, while aqueous-organic biphasic systems simplify product isolation. For instance, Example 3 of Patent CN114014773A demonstrates that dioxane improves intermediate stability during acetylation, a principle applicable to isopropyl derivatization. Reaction temperatures are typically maintained between 0°C and 50°C to balance reaction kinetics and minimize side reactions such as esterification of carboxylic acid groups.
Stoichiometry and pH Management
Precise stoichiometric ratios of DL-aspartic acid to isopropylating agent (1:1.1–1.3) ensure complete conversion. Excess base (e.g., NaOH) is critical to maintain pH >9, ensuring the amino group remains deprotonated and reactive. Neutralization with acetic acid or hydrochloric acid post-reaction precipitates the product, which is then recrystallized from ethanol or acetic acid for purification.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Industrial protocols prioritize low-cost reagents without compromising yield. Isopropyl bromide, though reactive, is cost-prohibitive for large-scale synthesis. Alternatives like isopropyl chloride or isopropyl tosylate offer economic advantages, albeit with longer reaction times. Patent US4523026A highlights the use of benzyl chloroformate for analogous N-protection, suggesting that similar economizing strategies apply to isopropyl derivatives.
Waste Reduction and Sustainability
Modern methods emphasize solvent recovery and catalytic processes. For example, dichloromethane and dioxane are distilled and reused in multi-step syntheses, reducing environmental impact. Additionally, replacing stoichiometric bases with catalytic amounts of triethylamine or N-methylmorpholine aligns with green chemistry principles.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm successful isopropyl incorporation. Key spectral features include:
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 210 nm quantifies product purity, typically exceeding 98%. Residual solvents are monitored via gas chromatography (GC), adhering to ICH guidelines.
Comparative Analysis of Methodologies
The table below contrasts two primary synthesis routes for this compound:
| Parameter | Alkylation with Isopropyl Bromide | Acylation with Isopropyl Chloroformate |
|---|---|---|
| Reagent Cost | High | Moderate |
| Reaction Time | 24–48 hours | 12–24 hours |
| Yield | 70–85% | 60–75% |
| Purification | Recrystallization (acetic acid) | Liquid-liquid extraction |
| Scalability | Suitable for large batches | Limited by solvent volume |
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-DL-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
NIPA serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the modification and creation of derivatives that can be used in various chemical reactions. The isopropyl group enhances its reactivity and selectivity, making it a valuable reagent in organic chemistry.
2. Reagent in Chemical Reactions
It is utilized as a reagent in several chemical reactions, including alkylation and acylation processes. The presence of the isopropyl group may influence the reaction pathways and outcomes, leading to the formation of specific products that are difficult to achieve with other reagents.
Biological Applications
1. Interaction with Enzymes and Receptors
NIPA has been studied for its interactions with biological systems, particularly its role as a modulator of enzyme activity and receptor function. Research indicates that NIPA can bind to specific molecular targets, potentially affecting their activity and influencing metabolic pathways .
2. Neuropharmacological Studies
Research has shown that NIPA may enhance neurotransmitter signaling through its action on N-methyl-D-aspartate receptors (NMDARs). This interaction can lead to increased synaptic plasticity and improved cognitive functions, suggesting potential applications in treating neurological disorders .
Medical Applications
1. Therapeutic Potential
Ongoing studies are exploring the therapeutic applications of NIPA in drug development. Its ability to modulate neurotransmitter systems positions it as a candidate for treatments targeting cognitive deficits and mood disorders .
2. Hormonal Regulation
NIPA has been linked to hormonal regulation, particularly in enhancing testosterone levels in animal models. This property suggests potential applications in treating conditions related to hormonal imbalances or deficiencies .
Table 1: Summary of Research Findings on N-Isopropyl-DL-aspartic Acid
Mechanism of Action
The mechanism of action of N-Isopropyl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropyl group may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key differences in molecular structure, substituents, and physicochemical properties:
Key Observations:
- This contrasts with N-acetyl derivatives, which balance solubility and permeability due to the polar acetyl group .
- Steric Effects : The bulky isopropyl group may hinder interactions with enzymes or receptors, unlike α-methyl-DL-aspartic acid, where the α-methyl substituent directly modulates enzyme inhibition by mimicking natural substrates .
Biological Activity
N-Isopropyl-DL-aspartic acid (NIPA) is a derivative of aspartic acid, notable for its potential biological activities, particularly in neurobiology and endocrinology. This article reviews the biological activity of NIPA, focusing on its mechanisms of action, effects on neurotransmission, and implications in hormonal regulation.
This compound primarily interacts with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The introduction of an isopropyl group enhances the compound's binding affinity to these receptors, which may modulate synaptic plasticity and neurotransmission. Studies suggest that NIPA acts as a co-agonist at NMDA receptors, similar to its parent compound D-aspartate, influencing calcium influx and neuronal excitability .
Neurotransmission and Synaptic Plasticity
Research indicates that NIPA influences synaptic plasticity through its action on NMDA receptors. For instance, increased levels of D-aspartate have been shown to enhance long-term potentiation (LTP) in various brain regions. In animal models, administration of D-aspartate resulted in improved cognitive functions and enhanced synaptic transmission in the hippocampus and prefrontal cortex .
Table 1: Effects of D-Aspartate on Synaptic Plasticity
| Study | Model | Findings |
|---|---|---|
| Burrone et al. (2019) | Mice | Increased LTP and cognitive function in D-Asp treated mice |
| Raucci et al. (2017) | Rats | Enhanced synaptic plasticity and spatial learning abilities |
| Santillo et al. (2020) | Mice | Improved NMDA receptor-mediated transmission |
Hormonal Regulation
This compound also appears to play a role in hormonal regulation, particularly concerning testosterone synthesis. Research has demonstrated that D-aspartate regulates the hypothalamic-pituitary-gonadal axis, leading to increased testosterone levels through enhanced luteinizing hormone (LH) release .
Table 2: Hormonal Effects of D-Aspartate
| Parameter | Observation |
|---|---|
| Testosterone Levels | Increased by 255% post D-Asp treatment |
| LH Release | Significant enhancement following administration |
| Aromatase Activity | Upregulated in response to D-Asp |
Case Studies
- Cognitive Enhancement : In a study involving C57BL/6 mice treated with D-Asp, significant improvements were observed in spatial learning tasks such as the Morris water maze test. The results indicated enhanced memory retention correlated with increased NMDA receptor activity .
- Reproductive Health : In male rats, administration of D-Asp led to increased sperm motility and quality during IVF procedures. This suggests a potential application for NIPA in reproductive health therapies .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N-Isopropyl-DL-aspartic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Synthesis typically involves esterification or alkylation of aspartic acid. For example, reacting DL-aspartic acid with isopropyl halides under basic conditions (e.g., NaOH in aqueous ethanol). Stereochemical control is challenging due to the racemic (DL) form; chiral chromatography or NMR analysis is required to confirm product purity and enantiomeric ratios .
- Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) significantly impact yield and stereoselectivity. Hydrolysis of intermediate esters (e.g., diethyl esters) must be carefully monitored to avoid racemization .
Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?
- Analytical Techniques :
- Solubility : Perform titrimetric analysis in solvents like water, DMSO, or ethanol at varying pH levels.
- Stability : Use HPLC or LC-MS to track degradation products under accelerated conditions (e.g., high temperature or UV exposure) .
- IR Spectroscopy : Compare spectral data (e.g., carbonyl stretching at ~1700 cm⁻¹) with reference libraries to confirm functional groups .
Advanced Research Questions
Q. What experimental strategies optimize the hydrolysis of this compound esters for controlled drug delivery systems?
- Design Considerations :
- pH-Dependent Hydrolysis : Adjust buffer systems (e.g., phosphate buffers at pH 7.4 for physiological mimicry) to modulate ester cleavage rates.
- Enzymatic Catalysis : Test esterase enzymes or lipases to enhance specificity and reduce side reactions .
- Validation : Monitor hydrolysis kinetics via UV-Vis spectroscopy (tracking aspartic acid release) and validate using mass spectrometry .
Q. How do researchers resolve contradictions in reported biological activities of this compound across studies?
- Case Study : Discrepancies in neuroactivity studies may arise from stereochemical impurities or metabolite interference.
- Methodological Solutions :
- Chiral Resolution : Use preparative HPLC with chiral columns to isolate enantiomers and test their individual bioactivity.
- Metabolite Profiling : Employ LC-MS/MS to identify degradation byproducts or competing pathways (e.g., acetylated derivatives) in cellular assays .
Q. What role does this compound play in modulating MAPK/ERK signaling pathways, and how can this be experimentally validated?
- Hypothesis Testing :
- In Vitro Models : Treat cell lines (e.g., HEK293) with the compound and quantify phosphorylated ERK via Western blot.
- Competitive Inhibition : Co-administer pathway inhibitors (e.g., U0126) to confirm specificity .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Risk Mitigation :
- PPE : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential vapor release during esterification.
Data Reporting and Reproducibility
Q. How should researchers document stereochemical purity in publications to ensure reproducibility?
- Standards :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
